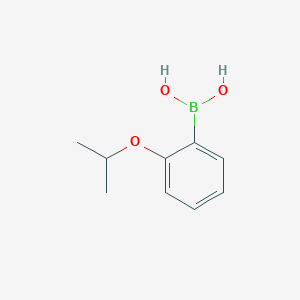
2-Isopropoxyphenylboronic acid
Overview
Description
2-Isopropoxyphenylboronic acid is a boronic acid derivative that is presumed to have similar properties and reactivity to other phenylboronic acids. Phenylboronic acids are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl halides and arylboronic acids in the presence of a palladium catalyst . Although the provided papers do not directly discuss 2-isopropoxyphenylboronic acid, they offer insights into the behavior of structurally related compounds.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves directed ortho-metalation reactions or halogen-metal exchange followed by treatment with a boron source. For example, the synthesis of 2-ethoxy-3-pyridylboronic acid was achieved on a large scale via a directed ortho-metalation reaction on 2-ethoxypyridine . Similarly, ortho-iodobiphenylboronic acids were synthesized through a highly regioselective metal–iodine exchange (MIE) of diiodobiphenyls . These methods could potentially be adapted for the synthesis of 2-isopropoxyphenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be diverse. X-ray analyses of functionalized 2-formylphenylboronic acids revealed a range of solid-state molecular structures, from planar open forms to cyclic oxaborole derivatives . The structure of 2-ethoxy-3-pyridylboronic acid showed intramolecular and intermolecular hydrogen bonding involving the boronic acid group . These findings suggest that 2-isopropoxyphenylboronic acid may also exhibit interesting structural characteristics due to the presence of the isopropoxy group.
Chemical Reactions Analysis
Phenylboronic acids are versatile reagents in organic synthesis. They are known to participate in dehydrative amidation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the formation of amides from carboxylic acids and amines . The ortho-substituent on the boronic acid can influence the reactivity and selectivity of these reactions . Additionally, boronic acids can undergo tautomeric rearrangements, as demonstrated by the equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles . These reactions could be relevant to 2-isopropoxyphenylboronic acid, although specific studies on this compound are not provided.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the presence of electron-donating groups on the biphenyl fragment of ortho-iodobiphenylboronic acids was found to enhance reactivity . The tautomeric equilibrium and the formation of oxaborole rings can affect the solution behavior of these compounds . While the exact properties of 2-isopropoxyphenylboronic acid are not detailed in the provided papers, it can be inferred that its isopropoxy group may similarly impact its reactivity and physical state.
Scientific Research Applications
Antimicrobial and Antifungal Properties
2-Isopropoxyphenylboronic acid, a derivative of 2-formylphenylboronic acid, shows significant promise in antimicrobial and antifungal applications. A study by Adamczyk-Woźniak et al. (2020) demonstrated the potential of 2-formylphenylboronic acids as antibacterial agents, highlighting their efficacy against bacteria such as Escherichia coli and Bacillus cereus. Additionally, these compounds have shown moderate action against Candida albicans and higher activity against Aspergillus niger, indicating their potential as antifungal agents (Adamczyk-Woźniak et al., 2020).
Applications in Oncology
Research by Psurski et al. (2018) explored the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including compounds similar to 2-isopropoxyphenylboronic acid, in cancer cell lines. These compounds were found to be promising antiproliferative and proapoptotic agents, suggesting their potential application in experimental oncology, particularly against ovarian cancer (Psurski et al., 2018).
Enantioselective Recognition and Molecular Tectonics
A study by Ghosn and Wolf (2011) demonstrated the use of 2-isopropoxyphenylboronic acid derivatives in the enantioselective recognition of amines. This application is critical in chiral chemistry and can be utilized in various chemical synthesis processes (Ghosn & Wolf, 2011). Furthermore, Fournier et al. (2003) highlighted the use of boronic acids, including derivatives like 2-isopropoxyphenylboronic acid, in molecular tectonics for the construction of ordered materials through hydrogen bonding (Fournier et al., 2003).
Carbohydrate Chemistry and Drug Delivery
Phenylboronic acid derivatives, including 2-isopropoxyphenylboronic acid, are vital in carbohydrate chemistry. They are used for condensing with diols to create cyclic esters, which are important in synthesizing substituted or oxidized sugar derivatives (Ferrier, 1972). Additionally, Ma and Shi (2014) discussed the application of these compounds in creating glucose-responsive materials for drug delivery, particularly in the construction of nanomaterials like nanogels and micelles (Ma & Shi, 2014).
Safety And Hazards
properties
IUPAC Name |
(2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMKBIIRBDPSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408161 | |
| Record name | 2-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxyphenylboronic acid | |
CAS RN |
138008-97-6 | |
| Record name | 2-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



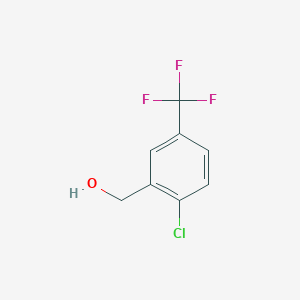
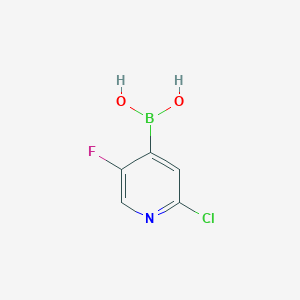
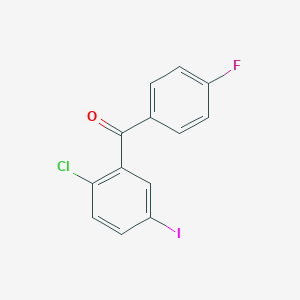
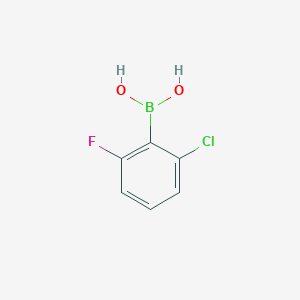
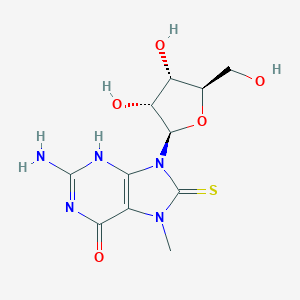

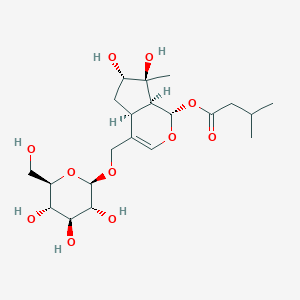
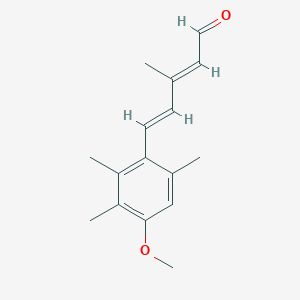
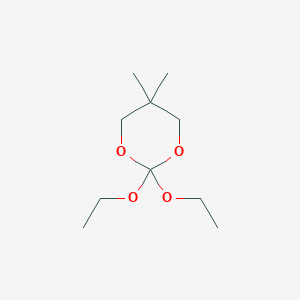
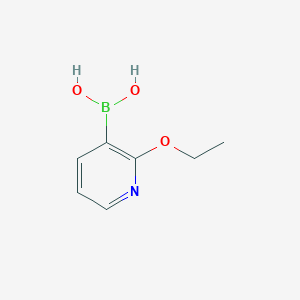

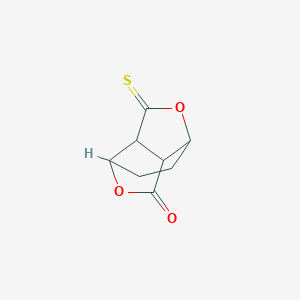

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)